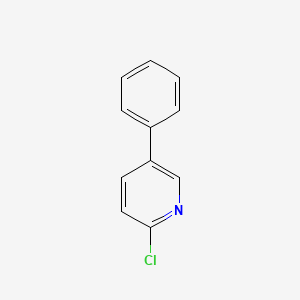

2-Chloro-5-phenylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in organic chemistry. numberanalytics.comwikipedia.org Its derivatives are ubiquitous, found in numerous natural products, pharmaceuticals, and agrochemicals. numberanalytics.comglobalresearchonline.netnih.gov The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to engage in various chemical reactions, making it a versatile platform for the synthesis of complex molecules. numberanalytics.comwikipedia.org

Significance of Halogenated Pyridine Scaffolds

The introduction of halogen atoms onto the pyridine ring further enhances its utility in both organic synthesis and drug discovery. Halogenation can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical transformations. nih.gov For instance, the presence of a halogen can facilitate cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful tools for constructing complex molecular architectures. sigmaaldrich.com

From a medicinal chemistry perspective, halogens can modulate a drug's pharmacokinetic and pharmacodynamic properties. They can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org The ability of halogens to participate in halogen bonding, a noncovalent interaction with electron-donating atoms, is increasingly recognized as a crucial factor in ligand-protein interactions and rational drug design. nih.govacs.org This has led to the intentional incorporation of halogens into drug candidates to enhance their efficacy and selectivity. nih.gov

Positioning 2-Chloro-5-phenylpyridine within the Landscape of Functionalized Heterocycles

This compound is a specific example of a halogenated phenylpyridine that serves as a key intermediate in the synthesis of more complex molecules. aaronchem.com Its structure, featuring a chlorine atom at the 2-position and a phenyl group at the 5-position of the pyridine ring, offers distinct reactive sites for further functionalization. The chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the phenyl and pyridine rings can undergo further substitutions.

This compound is a valuable building block for creating a diverse range of molecules with potential applications in pharmaceuticals and agrochemicals. aaronchem.com For instance, it has been utilized in the synthesis of compounds with potential antiviral and anti-inflammatory activities. aaronchem.com The strategic placement of the chloro and phenyl groups provides a scaffold that can be elaborated upon to generate novel chemical entities with tailored properties, solidifying its importance in the field of functionalized heterocycles.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 66600-05-3 | C₁₁H₈ClN | 189.64 | Chloro group at position 2, phenyl group at position 5. |

| 2-Chloro-4-phenylpyridine | 42260-39-9 | C₁₁H₈ClN | 189.64 | Chloro group at position 2, phenyl group at position 4. smolecule.com |

| 5-Chloro-2-phenylpyridine | 58254-76-5 | C₁₁H₈ClN | 189.64 | Chloro group at position 5, phenyl group at position 2. |

| 2-Chloro-5-iodopyridine | 69045-79-0 | C₅H₃ClIN | 239.44 | Precursor for Suzuki coupling to form this compound. sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTCNPDHDYHZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376525 | |

| Record name | 2-Chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66600-05-3 | |

| Record name | 2-Chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Phenylpyridine and Its Precursors

Catalytic Cross-Coupling Strategies

Catalytic cross-coupling has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules from readily available starting materials. For pyridine-based structures, these methods allow for the precise introduction of aryl substituents onto the heterocyclic ring.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad substrate scope, and the commercial availability and stability of its organoboron reagents. nih.gov The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com

A primary strategy for synthesizing the 2-Chloro-5-phenylpyridine framework involves the Suzuki-Miyaura cross-coupling reaction. This method is particularly effective when using a di-halogenated pyridine (B92270) precursor, such as 2-chloro-5-iodopyridine. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective coupling at the 5-position. The C-I bond is substantially more reactive in the palladium-catalyzed cycle than the C-Cl bond, enabling the phenyl group to be introduced selectively at the iodo-substituted position. tcichemicals.com

The reaction is typically carried out by treating 2-chloro-5-iodopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent is crucial for achieving high yields. researchgate.net

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Pyridine Substrate | 2-Chloro-5-iodopyridine | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the cross-coupling cycle |

| Base | Sodium Carbonate (Na₂CO₃) | Activates the organoboron species |

| Solvent | Propylene Carbonate (PC) or Dioxane/Water | Provides the reaction medium |

The reaction proceeds efficiently under these conditions to yield this compound, leaving the chloro-substituent intact for potential further functionalization. researchgate.net

The Suzuki-Miyaura coupling is not limited to a single combination of reactants but serves as a versatile platform for synthesizing a wide array of 2-phenylpyridine (B120327) derivatives. nih.gov By varying the substitution on both the pyridine halide and the arylboronic acid, a diverse library of compounds can be generated. This methodology is fundamental in medicinal chemistry and materials science for creating novel molecular architectures. researchgate.netmdpi.com For example, the parent compound, 2-phenylpyridine, can be synthesized by coupling 2-chloropyridine with phenylboronic acid. nih.gov

The reaction's tolerance to a wide range of functional groups on both coupling partners makes it a highly practical approach for building complex molecules. nih.gov

Table 2: Examples of 2-Phenylpyridine Derivative Synthesis via Suzuki Coupling

| Pyridine Precursor | Boronic Acid | Catalyst System | Resulting Derivative |

|---|---|---|---|

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | 2-Phenylpyridine nih.gov |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | 3,5-Dichloro-2-phenylpyridine nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that involves three primary steps, beginning with a palladium(0) species. libretexts.orgmdpi.com

Oxidative Addition : This is often the rate-determining step of the cycle. libretexts.org The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., the C-I bond of 2-chloro-5-iodopyridine) to form a square planar Pd(II) complex. nih.govlibretexts.orgmdpi.com The reactivity of the halide in this step follows the order I > Br > OTf >> Cl. libretexts.orgtcichemicals.com

Transmetalation : In this step, the organic group from the boron reagent is transferred to the palladium(II) center. The process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species. This species then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.orgmdpi.com

Reductive Elimination : This is the final step of the cycle. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product (e.g., this compound). This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. libretexts.orgmdpi.com

This efficient catalytic cycle allows for the reaction to proceed with only a small amount of palladium catalyst.

The Heck reaction, or Mizoroki-Heck reaction, is another powerful palladium-catalyzed method for C-C bond formation, typically involving the coupling of an aryl halide with an alkene. wikipedia.org While the standard Heck reaction results in a substituted alkene, variations of this process, such as the reductive Heck coupling, expand its synthetic utility.

The reductive Heck reaction follows a similar initial pathway to the conventional Heck reaction, involving oxidative addition and migratory insertion. However, it differs in the final step. Instead of undergoing β-hydride elimination to form an alkene, the alkylpalladium(II) intermediate is intercepted by a hydride source (commonly a formate). nih.gov This leads to a reductive cleavage that forms a new C-H bond, effectively resulting in the hydroarylation of the alkene. nih.gov

This methodology has been successfully applied to the synthesis of complex molecules containing pyridine or its reduced piperidine ring. For instance, an intramolecular reductive Heck cyclization has been used to efficiently synthesize pyridine-fused benzoxepine derivatives in high yields. semanticscholar.org This approach offers excellent regioselectivity and stereoselectivity under mild conditions. semanticscholar.org Furthermore, palladium-catalyzed reductive Heck coupling has been employed to construct highly substituted piperidine rings, which are key structural motifs in many bioactive alkaloids, avoiding the use of more toxic or sensitive reagents. nih.govrsc.org

Heck Coupling Reactions and Variations

Direct Arylation Approaches

Direct C-H arylation has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. nih.gov This strategy involves the direct coupling of a C-H bond of one aromatic compound with an aryl halide.

Palladium-catalyzed C-H arylation is a powerful method for synthesizing 2-(fluorinated aryl)pyridines from fluoroarenes and 2-chloropyridine derivatives. researchgate.netresearchgate.netnih.govchemrxiv.org This approach offers a sustainable and efficient route, using a simple Pd/SPhos catalytic system in an environmentally benign solvent like isopropyl acetate. researchgate.netnih.gov The reaction demonstrates broad functional group tolerance and can deliver a wide range of products in high yields. researchgate.netnih.gov

The pyridine nitrogen atom often acts as a directing group, facilitating the activation of the ortho C-H bond. For example, the intramolecular C-H arylation of 2-quinolinecarboxyamide bearing a C-Br bond on the N-aryl moiety proceeds efficiently with a palladium catalyst. beilstein-journals.orgnih.gov The addition of a phosphine (B1218219) ligand, such as PPh3, can significantly improve the yield of the cyclized product. beilstein-journals.orgnih.gov Similarly, direct oxidative C-H/C-H cross-coupling of pyridine N-oxides with unactivated arenes can be achieved using a palladium catalyst and a silver oxidant, affording ortho-arylated products with high selectivity. researchgate.net

Table 3: Palladium-Catalyzed Direct C-H Arylation of Pyridine Derivatives

| Pyridine Substrate | Arylating Agent | Catalyst System | Additive/Oxidant | Product | Yield | Reference |

| Fluoroarenes | 2-Chloropyridines | Pd/SPhos | PivOK | 2-(Fluorinated aryl)pyridines | up to 90% | researchgate.netnih.gov |

| 2-quinolinecarboxyamide (intramolecular) | N-aryl bromide | Pd(OAc)2 / PPh3 | K2CO3 | Fused Heterocycle | 94% | beilstein-journals.orgnih.gov |

| Pyridine N-oxide | Unactivated Arene | Pd(OAc)2 | Ag2CO3 | ortho-Arylated Pyridine N-oxide | High | researchgate.net |

Understanding the mechanism of C-H activation is crucial for optimizing reaction conditions and expanding the scope of direct arylation methods. For pyridine derivatives, the C-H activation often involves the formation of a palladacycle intermediate. rsc.org The catalytic cycle typically begins with the reaction of the pyridine substrate with a Pd(II) catalyst to form this cyclopalladated species. rsc.org This intermediate then reacts with the arylating agent, followed by reductive elimination to release the arylated product and regenerate a Pd(0) species, which is then re-oxidized to Pd(II) to continue the cycle. rsc.org

In some cases, a bimetallic high oxidation state palladium species has been proposed as a key catalytic intermediate, particularly in reactions using diaryliodonium salts as the arylating agent. nih.govacs.org Mechanistic studies suggest that the turnover-limiting step can be the oxidation of a Pd(II) dimer by the arylating agent. nih.govacs.org

The Concerted Metalation-Deprotonation (CMD) pathway is a prominent mechanism for transition-metal-catalyzed C-H activation. wikipedia.org In this pathway, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single transition state, without proceeding through a metal hydride intermediate. wikipedia.org This mechanism is particularly relevant for high-valent, late transition metals like Pd(II). wikipedia.org

The CMD process is often facilitated by a carboxylate or carbonate base, which acts as a proton shuttle. wikipedia.orgnih.gov The transition state is envisioned as a cyclic structure where the metal coordinates to the C-H bond while the carboxylate base assists in deprotonation. nih.govu-tokyo.ac.jp This pathway is generally lower in energy compared to alternatives like oxidative addition for many C-H activation reactions. wikipedia.org The electrophilic nature of the metal center is a key feature, and substrates with electron-donating groups often react faster. acs.org Evidence for the CMD mechanism has been found in the C-H activation at various palladium oxidation states, including Pd(II), Pd(III), and Pd(IV). nih.govresearchgate.net

Oxidants and additives play a critical role in the catalytic cycles of direct arylation reactions. In many palladium-catalyzed C-H functionalization reactions, the active catalyst is Pd(II), but the reductive elimination step that forms the product generates Pd(0). An oxidant is therefore necessary to regenerate the active Pd(II) state and complete the catalytic cycle. rsc.org

Common oxidants include silver salts (e.g., AgF, Ag2CO3), benzoquinone (BQ), and even molecular oxygen (O2). researchgate.netrsc.org For example, in the direct arylation of 2-phenylpyridine with aryltrimethoxysilane, AgF serves as both a fluoride source and a co-oxidant with benzoquinone to oxidize the Pd(0) species back to Pd(II). rsc.org In the oxidative arylation of pyridine N-oxides, Ag2CO3 is used as the oxidant, and the addition of O2 can significantly enhance the reaction yield. researchgate.net

Additives, such as bases and ligands, are also crucial. Bases like potassium carbonate (K2CO3) or potassium pivalate (PivOK) are often required to facilitate the C-H activation step, consistent with mechanisms like CMD. researchgate.netbeilstein-journals.org Phosphine ligands, such as SPhos or PPh3, can stabilize the palladium catalyst, prevent the formation of palladium black, and modulate the catalyst's reactivity and selectivity, often leading to significantly improved yields. researchgate.netbeilstein-journals.org

Mechanistic Investigations of C-H Activation Pathways

Chlorination and Halogenation Techniques for Pyridine Rings

The introduction of a chlorine atom at the 2-position of the pyridine ring is a critical step in the synthesis of this compound. Various techniques have been developed to achieve this transformation, often involving the use of potent chlorinating agents and carefully controlled reaction conditions.

Selective Chlorination of Pyridine Precursors (e.g., 3-methylpyridine)

The selective chlorination of pyridine precursors, such as 3-methylpyridine (also known as β-picoline), presents a viable pathway to intermediates for this compound. Vapor-phase chlorination of 3-methylpyridine at temperatures ranging from 250°C to 400°C, with a chlorine to 3-methylpyridine molar ratio of at least 5:1, can yield partially chlorinated derivatives. google.com These products contain a single chlorine atom on the pyridine ring and two or three chlorine atoms on the methyl group. google.com This method provides precursors that can be further modified to obtain the desired 2-chloro-5-substituted pyridine structure.

Another approach involves the selective gas-phase chlorination of polychlorinated β-picolines in the presence of specific Lewis acid halide catalysts on an inorganic support, at temperatures between 250°C and 450°C. google.com This method is particularly useful for producing intermediates for insecticides and herbicides. google.com

A different strategy for selective halogenation at the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence. researchgate.netchemrxiv.org This process transforms the pyridine into reactive Zincke imine intermediates, which then undergo regioselective halogenation with N-halosuccinimides under mild conditions. researchgate.netchemrxiv.org

For the selective chlorination of 3-cyanopyridine, a process involving a vaporized feed stream of 3-cyanopyridine, chlorine, and an inert gas passed through two reaction zones with controlled temperatures can be employed to produce 2-chloro-5-cyanopyridine. googleapis.com

| Precursor | Reagents/Conditions | Product(s) | Reference(s) |

| 3-Methylpyridine | Vapor-phase chlorination, 250-400°C, Cl2:substrate ≥ 5:1 | 2-chloro-5-(trichloromethyl)-pyridine, 2-chloro-3-(trichloromethyl)-pyridine, etc. | google.com |

| Polychlorinated β-picolines | Gas-phase chlorination, 250-450°C, Lewis acid catalyst | 2,3,5,6-Tetrachloropyridine, 2,3-dichloro-5-(trichloromethyl)pyridine | google.com |

| Pyridines | Zincke ring-opening, N-halosuccinimides, ring-closing | 3-Halopyridines | researchgate.netchemrxiv.org |

| 3-Cyanopyridine | Vapor-phase chlorination, two controlled temperature zones | 2-Chloro-5-cyanopyridine | googleapis.com |

Synthesis of 2-Chloro-5-nitropyridine (B43025) as an Intermediate

An alternative method involves the use of dichlorine monoxide. In this process, 3-nitropyridine is treated with dichlorine monoxide in the presence of an alkali and a chloride salt at low temperatures (-15°C to 0°C) to yield 2-chloro-5-nitropyridine. guidechem.com

| Starting Material | Reaction Steps | Key Reagents | Final Product | Overall Yield | Reference(s) |

| 2-Aminopyridine | Nitration, Hydrolysis, Chlorination | H2SO4, HNO3, PCl5, POCl3 | 2-Chloro-5-nitropyridine | 41.1% | dissertationtopic.net |

| 3-Nitropyridine | Chlorination | Dichlorine monoxide, alkali, chloride salt | 2-Chloro-5-nitropyridine | - | guidechem.com |

Use of Phosphorus Oxychloride and Phosphorus Pentachloride in Halogenation

Phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) are powerful and widely used reagents for the chlorination of hydroxylated pyridine derivatives. researchgate.net The combination of PCl5 and POCl3 is effective in converting 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine. dissertationtopic.netchemicalbook.com The reaction is typically carried out by heating the reactants at 100-105°C for several hours. chemicalbook.com Following the reaction, excess phosphorus oxychloride is removed, and the residue is carefully neutralized to isolate the product. chemicalbook.com This method has been shown to produce 2-chloro-5-nitropyridine in high yield (95.3%) and purity (99.8%). chemicalbook.com

These reagents are also employed in the halogenation of 2,6-dihydroxypyridines, although this often requires more drastic conditions, including high temperatures and pressures in a sealed vessel. google.com The reaction of 4-cyanopyridine N-oxide with a mixture of phosphorus oxychloride and phosphorus pentachloride can lead to the unexpected formation of 3-chloro-4-cyanopyridine in good yield. researchgate.net

| Substrate | Reagent(s) | Conditions | Product | Yield | Reference(s) |

| 2-Hydroxy-5-nitropyridine | PCl5, POCl3 | 100-105°C, 5 hours | 2-Chloro-5-nitropyridine | 95.3% | chemicalbook.com |

| 2,6-Dihydroxypyridine-4-carboxylic acid | POCl3 or POBr3 | 180-230°C, sealed vessel | 2,6-Dihalopyridine-4-carboxylic acid | - | google.com |

| 4-Cyanopyridine N-oxide | POCl3, PCl5 | - | 3-Chloro-4-cyanopyridine | Good | researchgate.net |

Alternative and Emerging Synthetic Routes

Beyond traditional halogenation methods, researchers are exploring novel and more efficient strategies for the synthesis of substituted pyridines, including metal-free approaches and the application of classic name reactions under new contexts.

Metal-Free Approaches for 2-Aryl-substituted Pyridines

The development of transition-metal-free synthetic methods is a significant area of research, driven by the desire for more sustainable and cost-effective chemical processes. jiaolei.group One such approach involves the DBU-promoted ring expansion of 2-allyl-2H-azirines. organic-chemistry.orgnih.govacs.org This reaction proceeds through the formation of 1-azatrienes, which then undergo an in-situ 6π-electrocyclization to yield substituted pyridines in good to excellent yields. organic-chemistry.org This method demonstrates a broad substrate scope, tolerating various substituents. organic-chemistry.orgnih.govacs.org

Another metal-free domino reaction for synthesizing fully substituted pyridines involves the reaction of primary enaminones or enaminoesters with aldehydes, promoted by triflic acid (TfOH). acs.org This cascade reaction leads to the formation of two C-C bonds and one C-N bond. acs.org

| Reactants | Promoter/Catalyst | Key Intermediate | Product | Reference(s) |

| 2-Allyl-2H-azirines | DBU | 1-Azatriene | Substituted Pyridines | organic-chemistry.orgnih.govacs.org |

| Primary enaminones/enaminoesters and aldehydes | TfOH | - | Fully Substituted Pyridines | acs.org |

Vilsmeier-Haack Conditions in Pyridine Synthesis

The Vilsmeier-Haack reaction, traditionally used for the formylation of electron-rich aromatic compounds, has found broader applications in the synthesis of heterocyclic compounds, including pyridines. ijpcbs.comrsc.org The Vilsmeier reagent, typically a halomethyleniminium salt generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can act as a formylating agent or an activating agent for various functional groups. ijpcbs.com

In the context of pyridine synthesis, the Vilsmeier-Haack reaction of substituted phenylacetones can lead to the formation of 5-aryl-4-chloronicotinaldehydes after cyclization induced by ammonium acetate. researchgate.net Furthermore, new substituted pyridines have been synthesized from spiroimidazolidinones using the Vilsmeier-Haack reagent (PBr3/DMF) with satisfactory yields. researchgate.net The reaction of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans under Vilsmeier-Haack conditions provides a facile, one-pot synthesis of highly substituted pyridin-2(1H)-ones. acs.org

| Starting Material(s) | Vilsmeier Reagent | Key Transformation | Product | Reference(s) |

| Substituted phenylacetones | POCl3/DMF | Formylation and cyclization | 5-Aryl-4-chloronicotinaldehydes | researchgate.net |

| Spiroimidazolidinones | PBr3/DMF | Ring expansion | Substituted Pyridines | researchgate.net |

| 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans | POCl3/DMF | Ring-opening, haloformylation, cyclization | Highly substituted pyridin-2(1H)-ones | acs.org |

Synthesis of Substituted 3,5-Diaryl-2,4,6-trimethylpyridines

The synthesis of substituted 3,5-diaryl-2,4,6-trimethylpyridines can be effectively achieved through the Suzuki-Miyaura cross-coupling reaction. researchgate.net This methodology provides a convenient route to both symmetrically and unsymmetrically substituted diarylpyridines, which can be challenging to access through other synthetic pathways. researchgate.net The process typically involves the reaction of a dihalo-trimethylpyridine derivative with arylboronic acids in the presence of a palladium catalyst. researchgate.net

A key starting material for this synthesis is 3,5-dibromo-2,4,6-trimethylpyridine, which can be prepared from 2,4,6-trimethylpyridine (collidine). researchgate.net The Suzuki-Miyaura coupling reaction conditions are carefully optimized to ensure high yields of the desired diarylated products. researchgate.net This optimization often includes the selection of the appropriate palladium catalyst, base, and solvent system. For instance, studies have shown that the choice of catalyst and ligands can significantly influence the reaction's efficiency and yield. researchgate.net

The reaction allows for the stepwise or one-pot synthesis of unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines by using a mixture of different arylboronic acids. researchgate.net This flexibility is a significant advantage of the Suzuki-Miyaura coupling approach for creating a diverse library of diarylpyridine compounds. researchgate.net The general scheme for the synthesis of both symmetrical and unsymmetrical 3,5-diaryl-2,4,6-trimethylpyridines is depicted below.

Scheme 1: Synthesis of 3,5-diaryl-2,4,6-trimethylpyridines researchgate.net

Image of the reaction scheme showing 3,5-dibromo-2,4,6-trimethylpyridine reacting with arylboronic acids (ArB(OH)2 and Ar'B(OH)2) in the presence of a Palladium catalyst to yield symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines.

Detailed research findings have demonstrated the successful synthesis of a series of differently substituted 3,5-diaryl-2,4,6-trimethylpyridines using this method. The reaction conditions and yields for a selection of these compounds are summarized in the following table.

Interactive Data Table: Synthesis of Substituted 3,5-Diaryl-2,4,6-trimethylpyridines via Suzuki-Miyaura Coupling

| Entry | Ar¹ | Ar² | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 3,5-Diphenyl-2,4,6-trimethylpyridine | High |

| 2 | 4-Methoxyphenyl | 4-Methoxyphenyl | 3,5-Bis(4-methoxyphenyl)-2,4,6-trimethylpyridine | High |

| 3 | 4-Fluorophenyl | 4-Fluorophenyl | 3,5-Bis(4-fluorophenyl)-2,4,6-trimethylpyridine | High |

| 4 | Phenyl | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-5-phenyl-2,4,6-trimethylpyridine | Moderate |

| 5 | Phenyl | 4-Fluorophenyl | 3-(4-Fluorophenyl)-5-phenyl-2,4,6-trimethylpyridine | Moderate |

The yields are categorized based on the qualitative descriptions found in the source material, as exact percentages for each specific compound were not provided in the abstract. researchgate.net

The successful application of the Suzuki-Miyaura cross-coupling reaction highlights its utility in the synthesis of complex pyridine derivatives. The ability to construct unsymmetrically substituted diarylpyridines opens avenues for the development of new compounds with potentially interesting chemical and physical properties. researchgate.net

Chemical Reactivity and Transformations of 2 Chloro 5 Phenylpyridine

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to displacement by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate formed during a nucleophilic aromatic substitution (SNAr) reaction. youtube.comlookchem.com In addition to classical SNAr processes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for forming carbon-nitrogen bonds at this position under milder conditions. wikipedia.orgchemeurope.com

The C2-chloro substituent on the pyridine ring can be readily displaced by a variety of nucleophiles. The reaction typically proceeds via the SNAr mechanism, which involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. youtube.com

Amines: Primary and secondary amines are effective nucleophiles for this transformation, leading to the formation of 2-amino-5-phenylpyridine (B15250) derivatives. These reactions are often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HCl generated. researchgate.netyoutube.com

Thiols: Thiolates (RS⁻), generated from thiols and a base, are excellent soft nucleophiles that react efficiently with 2-chloro-5-phenylpyridine to yield 2-(alkylthio)- or 2-(arylthio)-5-phenylpyridines. Reactions involving arenethiolates with the related 2-chloro-5-nitropyridine (B43025) have been studied, demonstrating the feasibility of this substitution. scirp.orgnih.gov

Alkoxides: Alkoxides (RO⁻), such as sodium methoxide (B1231860) or ethoxide, can replace the chlorine atom to form 2-alkoxy-5-phenylpyridines. These reactions are typically performed in the corresponding alcohol as the solvent or in an inert solvent like DMF or DMSO. acs.org

The following table summarizes representative nucleophilic substitution reactions on activated chloropyridine systems.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Piperidine | 2-(Piperidin-1-yl)-5-phenylpyridine | Heating in neat amine or inert solvent (e.g., Toluene, DMF) |

| Thiol | Sodium thiomethoxide | 2-(Methylthio)-5-phenylpyridine | Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF) |

| Alkoxide | Sodium methoxide | 2-Methoxy-5-phenylpyridine | NaOMe in Methanol, reflux |

The synthesis of substituted aminopyridines from this compound is a particularly important transformation. While classical SNAr reactions are effective, the Buchwald-Hartwig amination has become a preferred method due to its broad substrate scope and milder reaction conditions. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the use of a palladium precursor, a suitable phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. alfa-chemistry.comjk-sci.com

The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. chemeurope.com A variety of primary and secondary amines can be coupled using this method, providing access to a diverse library of N-substituted 5-phenylpyridin-2-amines.

Key components of the Buchwald-Hartwig amination include:

Palladium Catalyst: Precursors like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are crucial for catalytic activity.

Base: Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₃PO₄ are required.

Functional Group Interconversions on the Pyridine and Phenyl Moieties

Beyond substitution of the chlorine atom, the this compound scaffold can undergo functional group interconversions on both the pyridine and phenyl rings. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, modern synthetic methods involving temporary dearomatization have enabled regioselective halogenation and nitration. orgsyn.orgacs.org The phenyl ring, in contrast, can undergo classical electrophilic substitution, although its reactivity is modulated by the attached pyridyl group.

Recent advances have utilized a dearomatization-rearomatization strategy to achieve meta-selective functionalization of the pyridine ring in 2-phenylpyridine (B120327) derivatives. This approach involves the temporary transformation of the pyridine into a more reactive, non-aromatic intermediate, such as a Zincke imine or an oxazino azine, which then undergoes regioselective electrophilic attack followed by rearomatization. orgsyn.orgacs.orgchemrxiv.org For this compound, this strategy would direct functionalization to the C3 position.

The following table details research findings on the meta-functionalization of the 2-phenylpyridine scaffold.

| Reaction | Reagents | Product | Yield | Reference |

| meta-Chlorination | 1. Dibenzylamine, Tf₂O; 2. NCS; 3. NH₄OAc, EtOH | 3-Chloro-2-phenylpyridine | - | orgsyn.orgchemrxiv.org |

| meta-Bromination | 1. Dibenzylamine, Tf₂O; 2. NBS; 3. NH₄OAc, EtOH | 3-Bromo-2-phenylpyridine | - | chemrxiv.org |

| meta-Nitration | 1. (MeO)₂CHCH₂MgBr; 2. t-BuONO, TEMPO; 3. 6 N HCl | 3-Nitro-2-phenylpyridine | 87% | acs.org |

Electrophilic substitution on the phenyl ring is directed by the pyridyl substituent. The pyridine ring acts as a deactivating group with a meta-directing influence through its inductive effect. Therefore, reactions like nitration or halogenation are expected to occur primarily at the meta-positions of the phenyl ring. rsc.orgwikipedia.org

Advanced Coupling Reactions involving this compound Scaffold

The this compound core is a versatile platform for advanced coupling reactions that enable the construction of more complex molecular architectures. These include further C-C bond formation at various positions on the scaffold and strategic C-H activation to introduce new functional groups.

While the C2 position is readily functionalized via substitution of the chlorine atom, forming new C-C bonds at other positions requires the introduction of a suitable handle. This can be achieved through the functional group interconversions described previously (Section 3.2).

For example, a two-step strategy can be employed:

Installation of a Coupling Handle: A halogen or boronate ester can be introduced at a specific position, such as C3 of the pyridine ring, via the dearomatization-halogenation sequence or through an iridium-catalyzed C-H borylation. chemrxiv.orgillinois.edursc.orgnih.gov Iridium-catalyzed borylation of pyridines is a powerful tool, although regioselectivity can be influenced by steric and electronic factors. umich.eduresearchgate.net

Cross-Coupling Reaction: The newly installed group can then participate in palladium-catalyzed cross-coupling reactions.

A Suzuki-Miyaura coupling can be used to form a C-C bond between a borylated pyridine (e.g., at C3) and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

A Heck reaction can couple a halogenated pyridine (e.g., at C3) with an alkene to introduce a vinyl substituent. organic-chemistry.orgwikipedia.orgdrugfuture.comyoutube.comsouthasiacommons.net

This sequential approach allows for the programmed construction of complex, multi-substituted biaryl systems starting from the this compound scaffold.

A powerful and atom-economical approach to functionalizing the this compound scaffold is through transition-metal-catalyzed C-H activation. The nitrogen atom of the pyridine ring acts as an efficient directing group, guiding a metal catalyst (typically palladium) to selectively activate the ortho-C-H bonds of the phenyl ring. researchgate.net

This strategy leads to the formation of a five-membered palladacycle intermediate, which can then react with various coupling partners to introduce new functional groups exclusively at the C2' and C6' positions of the phenyl ring. This reaction has been extensively studied for the parent 2-phenylpyridine system and is applicable to its derivatives. nih.gov

Common C-H functionalization reactions directed by the pyridine nitrogen include:

Ortho-Arylation: Coupling with aryl halides or other aryl sources to produce 2-(2'-arylphenyl)-5-chloropyridines.

Ortho-Alkenylation: Reaction with alkenes (a directed Heck-type reaction) to install vinyl groups.

Ortho-Acetoxylation: Introduction of an acetoxy group using an oxidant like PhI(OAc)₂.

These C-H activation strategies provide a direct route to functionalize the phenyl ring without the need for pre-installed directing groups or manipulation of substitution patterns, offering a highly efficient method for molecular diversification.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

An active pharmaceutical ingredient (API) is the component of a drug that produces its intended health effects. The synthesis of complex APIs often involves multiple steps, utilizing simpler chemical compounds known as intermediates. These intermediates are crucial building blocks that are progressively modified to construct the final, intricate structure of the API. 2-Chloro-5-phenylpyridine and its precursors serve as important intermediates in the development of modern pharmaceuticals, particularly in the field of oncology.

Precursor for Neonicotinoid Insecticides

While this compound itself is a notable compound, it is important to distinguish it from a structurally similar and crucial intermediate used in the large-scale production of neonicotinoid insecticides. The key precursor for major neonicotinoids like imidacloprid and acetamiprid is 2-Chloro-5-chloromethylpyridine (CCMP) . researchgate.net The primary structural difference is the presence of a chloromethyl group (-CH₂Cl) in CCMP, as opposed to the phenyl group (-C₆H₅) in this compound. This chloromethyl group provides the specific reactivity needed for the synthesis of the neonicotinoid molecular framework. CCMP is considered a cornerstone intermediate for these widely used agricultural chemicals. researchgate.net

Building Block for Antineoplastic Drugs (e.g., GDC-0449)

This compound is a key structural motif in the development of targeted cancer therapies. A prominent example is its role in the synthesis of Vismodegib (GDC-0449), the first Hedgehog signaling pathway inhibitor approved for the treatment of basal-cell carcinoma. researchgate.netchemicalpapers.com The Hedgehog pathway is crucial in embryonic development and its aberrant activation in adults is linked to the formation of various cancers. researchgate.net

A facile synthetic route for GDC-0449 utilizes an intermediate, 2-(2-chloro-5-nitrophenyl)pyridine , which is prepared through methods like cross-coupling. researchgate.netchemicalpapers.com This intermediate is then chemically reduced to convert the nitro group (-NO₂) into an amino group (-NH₂), which is subsequently amidated to yield the final GDC-0449 molecule. researchgate.net This synthesis highlights the importance of the 2-phenylpyridine (B120327) core, derived from precursors like 2-(2-chloro-5-nitrophenyl)pyridine, in constructing complex, targeted antineoplastic agents. researchgate.netresearchgate.netsmolecule.com

Design and Synthesis of Biologically Active Derivatives

The this compound scaffold is a foundational structure for the design and synthesis of new molecules with a range of biological activities. By modifying the phenyl and pyridine (B92270) rings with different functional groups, researchers can create libraries of compounds to screen for desired therapeutic or agricultural effects.

Derivatives with Insecticidal, Herbicidal, and Anticancer Properties

Research has demonstrated that derivatives of 2-phenylpyridine exhibit potent biological activities, including insecticidal, herbicidal, and anticancer effects.

Insecticidal Derivatives: A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to have high insecticidal activity against pests such as Mythna separata (armyworm). mdpi.comnih.govresearchgate.net These compounds are typically synthesized through Suzuki-Miyaura cross-coupling and other reactions, demonstrating the utility of the 2-phenylpyridine core in developing new crop protection agents. mdpi.com

| Compound ID | Target Pest | Activity at 500 mg/L |

| 5a | Mythimna separata | 100% inhibition |

| 5d | Mythimna separata | 100% inhibition |

| 5g | Mythimna separata | 100% inhibition |

| 5h | Mythimna separata | 100% inhibition |

| 5k | Mythimna separata | 100% inhibition |

Table 1: Insecticidal activity of selected 2-phenylpyridine derivatives. Data sourced from Zhang W, et al., Molecules, 2023. mdpi.comnih.govresearchgate.net

Herbicidal Derivatives: Phenylpyridine compounds have been designed as inhibitors of the enzyme protoporphyrinogen-IX-oxidase (PPO), a validated target for herbicides. researchgate.net The synthesis of these derivatives often involves the Suzuki-type coupling of reactive 2-chloro-pyridines with substituted phenyl boronic acids. researchgate.netscispace.com These compounds are effective against various broadleaf and grass weed species. researchgate.net

| Compound Class | Mechanism of Action | Target Weeds |

| Phenylpyridines | Protoporphyrinogen-IX-oxidase (PPO) Inhibition | Broadleaf and grass species |

| Pyrazole Derivatives containing Phenylpyridine | Post-emergence activity | Digitaria sanguinalis, Abutilon theophrasti |

Table 2: Herbicidal properties of Phenylpyridine derivative classes. researchgate.netresearchgate.netmdpi.comnih.gov

Anticancer Derivatives: The 2-phenylpyridine scaffold has also been incorporated into metal complexes to evaluate their anticancer potential. Luminescent platinum(II) complexes featuring 2-phenylpyridine derivatives have been synthesized and tested against various human cancer cell lines, showing notable cytotoxicity. researchgate.net

| Complex | Cancer Cell Line | IC₅₀ (μM) |

| Complex 3 | MGC803 (gastric cancer) | 13.036 |

| Complex 3 | BGC823 (gastric cancer) | 26.594 |

Table 3: In vitro anticancer activity of a selected Platinum(II) complex with a 2-phenylpyridine derivative. researchgate.net

Synthesis of Hexahydroquinoline-3-carbonitrile Derivatives

The synthesis of hexahydroquinoline-3-carbonitrile derivatives is an area of active research due to the anti-inflammatory and other biological properties of the hexahydroquinoline core. However, the established synthetic routes for these compounds typically involve one-pot multicomponent reactions using starting materials such as substituted benzaldehydes, 1,3-dicarbonyls, malononitrile, and ammonium acetate. Based on available scientific literature, the use of this compound as a direct precursor in the synthesis of hexahydroquinoline-3-carbonitrile derivatives is not a documented or common pathway.

Development of Enzyme Inhibitors and Receptor Antagonists

The rigid structure of the phenylpyridine core makes it an attractive scaffold for designing molecules that can fit into the specific binding sites of enzymes and receptors. This has led to its use in the development of targeted inhibitors.

Kinase Inhibitors: The pyridine scaffold is a component of many kinase inhibitors. V-shaped molecules containing a 3-phenyl-pyridine or pyrazine core have been synthesized and identified as potent inhibitors of cyclin-dependent kinases (CDK5) and DYRK1A, which are targets in neurodegenerative diseases and cancer. researchgate.net

Receptor Antagonists: Derivatives of 4-phenylpyridine have been developed as potent and selective antagonists for the neurokinin-1 (NK-1) receptor, which is implicated in pain, depression, and inflammation. google.com Additionally, various 3,5-diacyl-6-phenylpyridine derivatives have been synthesized and found to be selective antagonists at A₃ adenosine receptors, which are targets for treating inflammation and glaucoma. nih.gov

Pharmacological Investigations of 2-Phenylpyridine and its Derivatives

The 2-phenylpyridine moiety is a recognized pharmacophore, and its derivatives have been the focus of significant pharmacological investigation due to their broad spectrum of biological activities.

Research into 2-phenylpyridine derivatives has revealed their potent insecticidal and fungicidal properties. These compounds are explored for their potential in crop protection.

A series of novel 2-phenylpyridine derivatives incorporating N-phenylbenzamide moieties were synthesized and evaluated for their insecticidal activity against several agricultural pests. The findings from these studies highlight the potential of the 2-phenylpyridine scaffold in the development of new and effective insecticides.

Table 2: Insecticidal Activity of Selected 2-Phenylpyridine Derivatives

| Compound ID | Target Pest | Activity Level |

|---|---|---|

| 5a | Mythimna separata | 100% inhibition at 500 mg/L [cite: ] |

| 5d | Mythimna separata | 100% inhibition at 500 mg/L [cite: ] |

| 5g | Mythimna separata | 100% inhibition at 500 mg/L [cite: ] |

| 5h | Mythimna separata | 100% inhibition at 500 mg/L [cite: ] |

Furthermore, the fungicidal potential of pyridine-based compounds is well-established. Boscalid itself is a prime example of a successful fungicide derived from a 2-chloropyridine carboxamide structure. The exploration of other 2-phenylpyridine derivatives continues to be a promising avenue for the discovery of novel antifungal agents.

Applications in Agrochemical Research

Development of Pyridine-Based Herbicides, Fungicides, and Insecticides

While specific research detailing the direct use of 2-Chloro-5-phenylpyridine in the development of herbicides and fungicides is not widely available in public literature, the broader class of 2-phenylpyridine (B120327) derivatives has been the subject of significant investigation, particularly in the realm of insecticides. mdpi.com The development of novel insecticides is driven by the need to overcome growing pest resistance to existing chemical classes.

In one notable study, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and evaluated for their insecticidal activity against several key agricultural pests. mdpi.com These complex structures, which feature a substituted 2-phenylpyridine core, have demonstrated significant efficacy. For instance, several compounds from this series exhibited 100% inhibition against the oriental armyworm (Mythimna separata), a significant pest of cereal crops, at a concentration of 500 mg/L. mdpi.com This line of research underscores the potential of the 2-phenylpyridine scaffold as a building block for new insecticidal compounds. The findings suggest that by modifying the substituents on both the pyridine (B92270) and phenyl rings, it is possible to fine-tune the biological activity of the resulting molecules.

The table below presents the insecticidal activity of a series of synthesized 2-phenylpyridine derivatives against various pests.

| Compound ID | Target Pest | Concentration (mg/L) | Inhibition (%) |

| 5a | Mythimna separata | 500 | 100 |

| 5b | Mythimna separata | 500 | 100 |

| 5d | Mythimna separata | 500 | 100 |

| 5g | Mythimna separata | 500 | 100 |

| 5h | Mythimna separata | 500 | 100 |

| 5k | Mythimna separata | 500 | 100 |

| 5a | Aphis craccivora | 500 | 43.7 |

| 5d | Aphis craccivora | 500 | 55.8 |

| 5g | Aphis craccivora | 500 | 65.3 |

| 5h | Aphis craccivora | 500 | 68.9 |

| 5k | Aphis craccivora | 500 | 58.6 |

| 5a | Tetranychus cinnabarinus | 500 | 45.2 |

| 5d | Tetranychus cinnabarinus | 500 | 58.7 |

| 5g | Tetranychus cinnabarinus | 500 | 66.3 |

| 5h | Tetranychus cinnabarinus | 500 | 70.1 |

| 5k | Tetranychus cinnabarinus | 500 | 60.2 |

Data sourced from a study on 2-phenylpyridine derivatives containing N-phenylbenzamide moieties. mdpi.com

Structure-Activity Relationship (SAR) Studies for Pesticidal Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to the process of rational pesticide design. By systematically altering the chemical structure of a lead compound and observing the resulting changes in biological activity, researchers can identify the key molecular features responsible for its pesticidal effects.

For the series of 2-phenylpyridine derivatives mentioned previously, SAR analysis revealed important insights into the structural requirements for optimal insecticidal activity. mdpi.com It was observed that the nature and position of substituents on the terminal benzene (B151609) ring of the N-phenylbenzamide moiety played a crucial role in determining the compound's efficacy. Specifically, the presence of a methoxy (B1213986) group in the second position of the benzene ring, or chlorine, trifluoromethyl, and trifluoromethoxy groups in the third position, was found to be correlated with the highest levels of insecticidal activity. mdpi.com

These findings suggest that electronic and steric factors of the substituents significantly influence the interaction of these molecules with their biological target in the insect. Such SAR studies are invaluable as they provide a roadmap for the synthesis of new analogues with potentially enhanced potency and selectivity, paving the way for the discovery of novel and effective insecticides based on the 2-phenylpyridine scaffold. mdpi.com

Applications in Material Science

Precursors for Highly Fluorescent Metal Complexes

Research has demonstrated that 2-Chloro-5-phenylpyridine can be a versatile starting material for the synthesis of intricate ligands used in highly luminescent metal complexes, particularly those involving iridium(III). The chlorine atom on the pyridine (B92270) ring provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the attachment of other aromatic groups. This synthetic flexibility is crucial for fine-tuning the electronic and photophysical properties of the final metal complex.

For instance, derivatives of 2-phenylpyridine (B120327) are widely used as cyclometalating ligands in the formation of iridium(III) complexes. These complexes are renowned for their high phosphorescence quantum yields, making them excellent candidates for use as emitters in OLEDs. While direct studies detailing the use of this compound are not extensively published, its structural similarity to other precursors used in the synthesis of ligands like 5-benzoyl-2-phenylpyridine suggests its potential in creating red-phosphorescent iridium(III) complexes. The introduction of different substituents on the phenylpyridine framework, a process that can be initiated from a chlorinated precursor, allows for the precise tuning of the emission color and efficiency of the resulting iridium complex.

The general synthesis of such complexes involves a two-step process. First, the cyclometalated ligand is reacted with an iridium salt, such as iridium(III) chloride, to form a chloride-bridged dimer. Subsequently, this dimer reacts with an ancillary ligand to yield the final, highly luminescent monomeric complex. The properties of these complexes are heavily dependent on the nature of both the cyclometalating and ancillary ligands.

Table 1: Examples of Phenylpyridine-Based Iridium(III) Complexes and their Photophysical Properties

| Complex Structure | Emission Color | Photoluminescence Quantum Yield (PLQY) |

| Iridium(III) bis(2-phenylpyridine)(acetylacetonate) | Green | High |

| Iridium(III) tris(2-phenylpyridine) | Green | High |

| Iridium(III) complexes with 5-benzoyl-2-phenylpyridine derivatives | Orange-Red to Red | Moderate to High |

This table provides a general overview of the types of iridium complexes that can be synthesized using phenylpyridine-based ligands, for which this compound can serve as a precursor.

Utility in Organic Light-Emitting Diodes (OLEDs)

The primary application of the highly fluorescent metal complexes derived from precursors like this compound is in the emissive layer of Organic Light-Emitting Diodes (OLEDs). These devices are at the forefront of display and solid-state lighting technology due to their high contrast, low power consumption, and thin form factor.

In an OLED, an electric current is passed through a series of organic layers, leading to the generation of light. The color and efficiency of the light emission are determined by the properties of the emitter material in the emissive layer. Phosphorescent emitters, such as the iridium(III) complexes mentioned, are particularly valuable because they can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

The strategic design of ligands, for which this compound is a potential building block, is critical for optimizing OLED performance. For example, modifying the ligand structure can influence the emission wavelength, quantum yield, and operational stability of the device. Research into red-phosphorescent OLEDs has utilized iridium(III) complexes based on 5-benzoyl-2-phenylpyridine derivatives. These devices have demonstrated high efficiency and luminance. For example, an OLED device incorporating a dopant based on a 5-benzoyl-2-phenylpyridine ligand achieved a maximum luminance of 14,200 cd/m² and a luminous efficiency of 10.40 cd/A. researchgate.net

The performance of OLEDs is highly dependent on the device architecture and the specific materials used. The table below illustrates a typical multilayered OLED structure incorporating a phosphorescent emitter.

Table 2: Typical Multilayered OLED Device Structure

| Layer | Material Example | Function |

| Anode | Indium Tin Oxide (ITO) | Injects holes |

| Hole Injection Layer (HIL) | 4,4′,4″-tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine | Facilitates hole injection |

| Hole Transport Layer (HTL) | 4,4′-bis(N-naphthylphenylamino)biphenyl | Transports holes |

| Emissive Layer (EML) | Host material doped with an Iridium(III) complex | Site of light emission |

| Hole Blocking Layer (HBL) | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline | Confines electrons to the EML |

| Electron Transport Layer (ETL) | Tris(8-hydroxyquinolinato)aluminium(III) | Transports electrons |

| Cathode | Lithium Fluoride/Aluminum (LiF/Al) | Injects electrons |

This table outlines the general structure of an OLED, where complexes derived from precursors like this compound would be used in the Emissive Layer.

Computational Chemistry and Spectroscopic Analysis

Quantum Chemical Calculations and DFT Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. jocpr.com It is widely applied to predict the properties of compounds like 2-Chloro-5-phenylpyridine.

Quantum chemical calculations are employed to determine the optimized molecular geometry of this compound, predicting key structural parameters like bond lengths and angles. researchgate.net These calculations typically involve geometry optimization using methods such as Hartree-Fock (HF) or DFT with various basis sets (e.g., 6-311++G(d,p)). ijesit.com The resulting geometry reveals the most stable three-dimensional arrangement of the atoms.

For related pyridine (B92270) derivatives, DFT calculations have shown that the hexagonal structure of the benzene (B151609) ring can be slightly skewed due to substitutions. semanticscholar.org In the case of this compound, the key conformational feature is the dihedral angle between the pyridine and phenyl rings. Studies on similar biphenyl systems, like 2-phenylpyridine (B120327) oligomers, have investigated how different conformations (from linear to helical) affect the molecule's properties. acs.org

Table 1: Selected Bond Lengths and Angles for the Related Compound 2-chloro-5-(chloromethyl)pyridine Data sourced from crystallographic studies of a closely related derivative to provide representative values. nih.gov

| Parameter | Bond | Value |

|---|---|---|

| Bond Length (Å) | C-Cl (pyridine) | 1.735 |

| C-N | 1.338 | |

| C-C (pyridine) | 1.374 - 1.395 | |

| Bond Angle (°) | C-C-N | 123.8 |

| C-N-C | 116.9 |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com DFT calculations are the standard method for computing these orbital energies and predicting the electronic transitions within the molecule. ijesit.com

For substituted pyridines, these calculations show that charge transfer can occur within the molecule, which is essential for understanding its interaction with other chemical species. ijesit.comresearchgate.net The HOMO-LUMO gap helps to explain the charge transfer interactions that govern the molecule's behavior in chemical reactions. ijesit.com

Table 2: Conceptual Overview of Frontier Molecular Orbitals (FMOs) This table explains the significance of FMOs as determined by electronic structure calculations. irjweb.comyoutube.com

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The site of nucleophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The site of electrophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A large gap implies high stability and low chemical reactivity. A small gap implies high chemical reactivity. |

Computational modeling, particularly using DFT, serves as a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

In the context of substituted pyridines, computational studies can be used to model their synthesis or subsequent reactions. For example, DFT calculations can help understand the stability of intermediates and the feasibility of different reaction pathways. researchgate.net The structural data derived from these models, such as bond lengths and angles in transition states, offer critical insights that are often difficult to obtain through experimental means alone. nih.gov By analyzing the electronic structure at various points along a reaction coordinate, mechanistic hypotheses can be tested and refined.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are fundamental for the structural confirmation and characterization of synthesized chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to provide detailed information about the atomic connectivity and mass of this compound and its derivatives.

NMR spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

The spectrum of this compound is expected to show distinct signals corresponding to the protons and carbons of both the phenyl and the 2-chloropyridine moieties. While the specific spectrum for this compound is not detailed in the provided search results, the data for the parent compounds, 2-phenylpyridine and 2-chloropyridine , offer a basis for predicting the expected chemical shifts.

For 2-phenylpyridine , the aromatic protons typically appear in the range of δ 7.0–8.8 ppm. rsc.org The carbon signals in its ¹³C NMR spectrum are found between δ 120–158 ppm. rsc.orgchemicalbook.com For 2-chloropyridine , the proton signals are observed between δ 7.1–8.4 ppm, and the carbon signals appear in the range of δ 122–151 ppm. chemicalbook.com The spectrum of this compound would integrate these features, with chemical shifts adjusted due to the electronic effects of the substituents on each ring.

Table 3: Representative ¹H and ¹³C NMR Data for Parent Compounds Data for parent compounds used to infer the spectroscopic characteristics of this compound.

| Compound | Nucleus | Chemical Shift (δ) Range (ppm) | Source(s) |

|---|---|---|---|

| 2-Phenylpyridine | ¹H NMR | 7.14 - 8.66 | chemicalbook.com |

| ¹³C NMR | 120.6 - 157.4 | rsc.org | |

| 2-Chloropyridine | ¹H NMR | 7.16 - 8.32 | chemicalbook.com |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) provides the molecular weight of this compound (C₁₁H₈ClN), which is approximately 189.64 g/mol . hxchem.net The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the mass spectrum of 2-chloropyridine shows a molecular ion peak at m/z 113 and a characteristic isotopic pattern for chlorine (M+2 peak at ~32% of the M peak), along with a primary fragment at m/z 78 corresponding to the pyridine ring after the loss of chlorine. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of a compound. chemrxiv.org For C₁₁H₈ClN, HRMS would confirm the elemental composition by distinguishing its exact mass from other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography before detection by mass spectrometry. nih.gov This method is ideal for identifying the components of a reaction mixture and confirming the purity of the isolated this compound product. nih.gov

Infrared (IR) and Raman Spectroscopy of this compound

Currently, there is a notable absence of publicly available, detailed research findings specifically dedicated to the comprehensive Infrared (IR) and Raman spectroscopic analysis of this compound. Extensive searches of scholarly databases and chemical literature have not yielded specific experimental or computational studies focused on the vibrational modes of this particular compound.

While spectroscopic data for structurally related molecules—such as pyridine and its various substituted derivatives—are available, this information cannot be directly extrapolated to provide a scientifically accurate and detailed analysis for this compound. The unique vibrational signatures of a molecule are determined by its specific arrangement of atoms and substituent groups. The presence and positions of the chloro and phenyl groups on the pyridine ring in this compound will result in a distinct spectroscopic profile.

Therefore, without dedicated experimental spectra (FT-IR and FT-Raman) and supportive computational analysis (such as Density Functional Theory calculations), it is not possible to construct the detailed data tables of vibrational frequencies and their corresponding assignments as requested.

Further empirical research, including the recording of the IR and Raman spectra of this compound and subsequent computational modeling, would be required to generate the scientifically rigorous data needed for a thorough spectroscopic analysis.

Toxicological and Environmental Considerations Excluding Explicitly Prohibited Elements

General Toxicological Information from Related Pyridine (B92270) Structures (Excluding Dosage/Administration)

The toxicological information for pyridine provides a general framework for understanding the potential hazards associated with this class of compounds.

Humans can be exposed to pyridine compounds through several routes, including inhalation, ingestion, and dermal contact. nih.govcdc.gov For the general population, the most common sources of exposure are the ingestion of certain foods that naturally contain pyridine (such as fried chicken and cheese) and the inhalation of tobacco smoke. nih.govwww.gov.uk

Occupational exposure is most likely to occur via inhalation and dermal absorption in industrial settings where pyridine is manufactured or used as a solvent or chemical intermediate. who.intwww.gov.uk In cases of acute exposure, inhalation is considered the predominant route. nih.gov

Pyridine is classified under various global and national regulations based on its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. The primary classifications for pyridine relate to its flammability and acute toxicity. sigmaaldrich.comchemos.deservice.gov.uk

| Hazard Class | Category | Hazard Statement Code | Hazard Statement | Source |

|---|---|---|---|---|

| Flammable liquids | 2 | H225 | Highly flammable liquid and vapour. | sigmaaldrich.comchemos.deservice.gov.uk |

| Acute toxicity (Oral) | 4 | H302 | Harmful if swallowed. | sigmaaldrich.comservice.gov.uk |

| Acute toxicity (Dermal) | 4 | H312 | Harmful in contact with skin. | sigmaaldrich.comservice.gov.uk |

| Acute toxicity (Inhalation) | 4 | H332 | Harmful if inhaled. | sigmaaldrich.comservice.gov.uk |

| Skin irritation | 2 | H315 | Causes skin irritation. | sigmaaldrich.comchemos.de |

| Eye irritation | 2 / 2A | H319 | Causes serious eye irritation. | sigmaaldrich.comchemos.de |

Toxicity of Related Pyridine Derivatives (General effects observed, not specific compound)

Pyridine and its derivatives are a class of heterocyclic organic compounds that have been the subject of numerous toxicological studies. While data on 2-chloro-5-phenylpyridine is specific, a broader understanding of the toxicological profile of related pyridine compounds provides a valuable context. The general effects observed in studies on various pyridine derivatives primarily concern the liver, nervous system, and kidneys, along with irritant properties.

Exposure to pyridine can occur through inhalation, ingestion, or skin contact. www.gov.uk In humans, acute inhalation exposure to pyridine vapor may lead to irritation of the eyes, nose, and throat, as well as symptoms like headaches, dizziness, and nausea. www.gov.uknj.gov In more severe cases of exposure, effects can progress to include drowsiness, mood changes, weakness, and insomnia. www.gov.uk

Animal studies provide further insight into the systemic effects of pyridine derivatives. A significant target organ for pyridine toxicity is the liver. chemicalbook.comcdc.gov Studies in rats have demonstrated that oral administration of pyridine can lead to increased liver weights and inflammatory lesions, including bile duct proliferation and enlarged, vacuolated hepatocytes. nih.gov Similarly, mice administered pyridine in their drinking water showed increased levels of malondialdehyde in parts of the brain, a marker of oxidative stress. nih.gov Some animal studies have also noted kidney damage following pyridine exposure. www.gov.uknj.gov

Neurological effects are also a notable concern with pyridine exposure. In humans, symptoms such as giddiness and a desire to sleep have been reported following vapor exposure. nih.gov Animal studies have observed restlessness in rats after oral exposure. nih.gov

Dermal and ocular irritation is another common finding for pyridine and its derivatives. www.gov.uk Direct contact can cause skin irritation, redness, and swelling. www.gov.uk In rabbit studies, some pyridine derivatives have been shown to cause moderate to severe skin irritation. industrialchemicals.gov.aunih.gov Eye contact can also result in significant irritation. nih.gov

The toxicity of pyridine derivatives can be influenced by the nature and position of their chemical substituents. For instance, a study on the toxicity of various pyridine derivatives to the marine bacterium Vibrio fischeri found that derivatives with methyl, chloro, and carboxyl functional groups tended to be more toxic than those with cyano and hydroxyl groups. nih.gov This study also suggested that isomers with a substituent at the C-2 position were generally less toxic than those at the C-3 or C-4 positions. nih.gov

Regarding genotoxicity, in vitro and in vivo studies on pyridine have generally indicated a lack of mutagenic potential. nih.govcdc.govnih.gov For instance, pyridine gave negative results in the Ames test with Salmonella typhimurium and in a mouse micronucleus test. nih.govnih.gov However, some derivatives, such as o-chloropyridine, have shown mutagenic activity in certain bacterial strains with metabolic activation. nih.gov

The environmental fate of pyridine derivatives is influenced by processes like biodegradation. tandfonline.comsemanticscholar.org Some substituted pyridines are susceptible to microbial degradation in soil and water. tandfonline.com The biodegradability can be significantly altered by the type and location of substituents on the pyridine ring. nih.govtandfonline.com For example, isomers of carboxyl-, hydroxyl-, and cyanopyridine have been found to be more readily biotransformed under certain anaerobic conditions than chloro- and methylpyridines. nih.gov

General Toxicological Effects of Pyridine Derivatives

| Effect | Species | Observations |

|---|---|---|

| Hepatic Toxicity | Rat | Increased liver weight, inflammatory lesions, bile duct proliferation. nih.gov |

| Human | Liver damage noted in some case reports. chemicalbook.comcdc.gov | |

| Neurotoxicity | Human | Headaches, dizziness, insomnia, mood changes. www.gov.uknih.gov |

| Rat | Restlessness, increased oxidative stress markers in the brain. nih.gov | |

| Renal Toxicity | Human, Animal | Kidney damage observed after exposure. www.gov.uknj.govcdc.gov |

| Dermal Irritation | Rabbit | Mild to moderate skin irritation. industrialchemicals.gov.au |

| Human | Skin irritation, swelling, and redness. www.gov.uk | |

| Ocular Irritation | Rabbit | Severe inflammation and corneal clouding with some derivatives. nih.gov |

| Genotoxicity | In vitro/In vivo | Pyridine generally tested negative for mutagenicity. nih.govcdc.govnih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-phenylpyridine and its derivatives?

- Methodological Answer: The synthesis of this compound derivatives typically involves halogenation and cross-coupling reactions. For example, chloromethylation of pyridine rings (e.g., 2-Chloro-5-(chloromethyl)pyridine) enables further functionalization for neonicotinoid synthesis via nucleophilic substitution . Chlorination of pyridines using POCl₃ or SOCl₂ under controlled conditions is a standard approach, while Suzuki-Miyaura coupling can introduce aryl groups (e.g., phenyl) at the 5-position . Always monitor reaction progress using TLC or HPLC to optimize yields.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and phenyl group. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For quantifying trace impurities, reverse-phase HPLC with UV detection (λ = 254 nm) is effective. Structural elucidation of crystalline derivatives can be achieved via X-ray crystallography , as demonstrated for similar halogenated pyridines .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent uncontrolled reactions .

- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for halogenated pyridines?

- Methodological Answer: Discrepancies in toxicity profiles (e.g., conflicting ecotoxicity data) often arise from incomplete characterization. Conduct in silico toxicity prediction (e.g., using EPA’s TEST software) to identify potential risks. Validate with in vitro assays (e.g., Ames test for mutagenicity) and compare results against structurally analogous compounds. Note that this compound derivatives may require case-by-case evaluation due to limited ecotoxicological data .

Q. How do substituents on the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-position activate the pyridine ring for nucleophilic aromatic substitution, while bulky substituents (e.g., -Ph) at the 5-position can sterically hinder coupling reactions. For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ as a catalyst and optimize base selection (e.g., K₂CO₃ for mild conditions). Monitor steric and electronic effects using DFT calculations to predict regioselectivity .

Q. What strategies improve the stability of this compound under thermal or photolytic conditions?

- Methodological Answer:

- Thermal Stability: Store compounds at ≤4°C in amber vials. Avoid prolonged heating above 80°C, as decomposition products (e.g., HCl gas) may form .

- Photostability: Use UV-stabilized glassware and minimize light exposure. Add radical scavengers (e.g., BHT) to solutions to mitigate degradation .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

- Methodological Answer: Focus on structure-activity relationship (SAR) studies:

- Introduce polar groups (-OH, -NH₂) to improve solubility and target binding.

- Replace chlorine with bioisosteres (e.g., -F) to modulate pharmacokinetics.

- Use molecular docking to predict interactions with biological targets (e.g., kinase enzymes). For example, fluorinated analogs (e.g., 2-Chloro-5-fluoropyridine) show enhanced metabolic stability .

Retrosynthesis Analysis